molecular formula C17H15N3O3S B2885498 1,3-Benzodioxol-5-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone CAS No. 851807-52-8

1,3-Benzodioxol-5-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone

Cat. No. B2885498
CAS RN: 851807-52-8
M. Wt: 341.39
InChI Key: POYYNTBOGURDSF-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and structural features common in organic chemistry, including a benzodioxole group, a pyridine ring, a sulfanyl group, and an imidazole ring . These groups are common in many biological active compounds and pharmaceuticals.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar functional groups suggests that the compound might have some degree of water solubility .

Scientific Research Applications

Synthesis and Optical Properties

One pot synthesis techniques have been explored to create low-cost emitters with significant Stokes' shifts, a property crucial for applications in fluorescent materials and sensing technologies. For instance, derivatives synthesized through condensation processes exhibit large Stokes' shifts and tunable quantum yields, suggesting potential use in the development of luminescent materials (Volpi et al., 2017). Such methodologies underscore the versatility of pyridine and imidazole derivatives in creating functional materials for optical applications.

Antimicrobial and Antimycobacterial Activities

Research into pyridine derivatives, including those involving benzimidazole and imidazolyl groups, has demonstrated significant antimicrobial and antimycobacterial properties. Compounds synthesized from 2-amino substituted benzothiazoles and pyridine carboxylic acids exhibit variable activities against bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Patel et al., 2011). Additionally, the synthesis and evaluation of [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones have shown promising results in antimicrobial screening, further supporting their utility in pharmacological applications (Narasimhan et al., 2011).

Drug-likeness and In Vitro Activity

The in silico prediction of drug-likeness properties, along with in vitro microbial investigations, has been applied to derivatives synthesized from benzotriazole and pyridine frameworks. These studies have indicated good to moderate activity against bacterial strains, with some compounds showing better activity than standard drugs, highlighting their potential as antimycobacterial agents (Pandya et al., 2019). This approach is instrumental in identifying promising candidates for further pharmaceutical development.

Catalytic Synthesis and Structural Analysis

The synthesis of complex organic compounds, including those with pyridine and imidazolyl groups, often leverages catalytic processes to enhance efficiency and selectivity. For example, catalyst- and solvent-free synthesis methods have been developed for benzamide derivatives, which are analyzed through X-ray structural and theoretical studies to understand their molecular conformations and interactions (Moreno-Fuquen et al., 2019). These methodologies not only advance synthetic chemistry but also contribute to the design of materials with tailored properties.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Without specific information, it’s difficult to provide a detailed safety and hazards analysis .

Future Directions

Future research on this compound could involve determining its physical and chemical properties, synthesizing it in the lab, determining its structure, and testing its biological activity .

properties

IUPAC Name

1,3-benzodioxol-5-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c21-16(13-3-4-14-15(8-13)23-11-22-14)20-7-6-19-17(20)24-10-12-2-1-5-18-9-12/h1-5,8-9H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYYNTBOGURDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzodioxol-5-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone

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